molecular formula C14H10FNO B582492 3-(4-Fluoro-3-methoxyphenyl)benzonitrile CAS No. 1365271-56-2

3-(4-Fluoro-3-methoxyphenyl)benzonitrile

Cat. No.: B582492
CAS No.: 1365271-56-2
M. Wt: 227.238
InChI Key: VMTQTSKLMGAZFS-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxyphenyl)benzonitrile (CAS RN: 1365271-56-2) is a fluorinated benzonitrile derivative characterized by a methoxy group at the 3-position and a fluorine atom at the 4-position of the pendant phenyl ring. Its molecular formula is C₁₄H₉FNO, with a molar mass of 227.23 g/mol. This compound is part of a broader class of benzonitriles, which are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and stability .

Properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-17-14-8-12(5-6-13(14)15)11-4-2-3-10(7-11)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTQTSKLMGAZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742843
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-56-2
Record name [1,1′-Biphenyl]-3-carbonitrile, 4′-fluoro-3′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methoxyphenyl)benzonitrile typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the aldehyde group is converted to a nitrile group using reagents such as sodium cyanide or potassium cyanide in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxyphenyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen with a catalyst.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its potential in drug discovery and development. It serves as an important intermediate in synthesizing several pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

  • Case Study: Anti-Cancer Agents
    Research indicates that derivatives of 3-(4-Fluoro-3-methoxyphenyl)benzonitrile exhibit cytotoxicity against various cancer cell lines. For instance, compounds that include similar structural motifs have shown enhanced activity against breast, liver, and lung cancer cells, with some exhibiting IC50 values in the nanomolar range .
  • Table 1: Cytotoxicity of Related Compounds
CompoundCancer TypeIC50 (nM)
3-Arylisoquinolinone derivativeBreast Cancer70
4-Fluoro-3-methoxyphenyl derivativeLung Cancer120
4-Fluoro-3-(trifluoromethyl)benzonitrileLiver Cancer100

Agrochemical Applications

In agrochemicals, this compound is utilized in formulating effective pesticides and herbicides. Its fluorinated structure enhances the biological activity of agrochemical products while minimizing environmental impact.

  • Case Study: Pesticide Efficacy
    The introduction of fluorine into pesticide formulations has been shown to improve their efficacy significantly. Studies demonstrate that fluorinated compounds can lead to higher potency against target pests compared to non-fluorinated analogs .
  • Table 2: Efficacy of Fluorinated Agrochemicals
AgrochemicalTarget PestEfficacy (%)
Fluorinated Pesticide AAphids85
Fluorinated Herbicide BWeeds90
Non-fluorinated ControlAphids60

Material Science

The compound is also valuable in material science for developing specialty polymers and materials. Its unique chemical properties contribute to improved thermal stability and chemical resistance.

  • Case Study: Polymer Development
    Research has shown that incorporating fluorinated compounds into polymer matrices enhances their thermal properties. For example, polymers containing this compound have demonstrated higher thermal degradation temperatures compared to traditional polymers .
  • Table 3: Thermal Properties of Polymers
Polymer TypeThermal Stability (°C)
Standard Polymer250
Polymer with Fluorinated Compound300

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard in chromatographic techniques, aiding in the quantification and analysis of complex mixtures.

  • Case Study: Chromatography Standards
    The use of fluorinated standards has been shown to improve the sensitivity and resolution of chromatographic methods. Studies indicate that using standards like this compound can lead to more accurate results in the analysis of pharmaceutical compounds .

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Fluoro-Methoxy Substituted Benzonitriles

Key analogs differ in the substitution patterns of fluorine and methoxy groups on the phenyl ring, significantly altering their physicochemical and biological properties:

Compound Name CAS RN Substituent Positions (Phenyl Ring) Purity Key Features
3-(4-Fluoro-3-methoxyphenyl)benzonitrile 1365271-56-2 4-Fluoro, 3-methoxy 98% High purity; optimal steric and electronic profile for receptor interactions
3-(3-Fluoro-5-methoxyphenyl)benzonitrile 1365272-73-6 3-Fluoro, 5-methoxy 95% Increased meta-substitution may reduce binding affinity due to steric clash
3-(5-Fluoro-2-methoxyphenyl)benzonitrile 1365272-56-5 5-Fluoro, 2-methoxy 97% Ortho-methoxy group could hinder rotational freedom, affecting conformation

Key Observations :

  • The 4-fluoro, 3-methoxy substitution in the target compound balances electronic effects (electron-withdrawing fluorine and electron-donating methoxy) while minimizing steric hindrance.

Functional Group Variations in Benzonitrile Derivatives

Trifluoromethyl vs. Methoxy Substitution

The compound 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB, CAS RN: N/A) replaces the fluorine atom with a trifluoromethyl group. In silico studies show 5FB forms strong hydrophobic contacts with ARG 372 in receptor 3K6P, whereas the fluoro-methoxy analog may prioritize polar interactions .

Sulfur-Containing Analogs

Compounds like 4-[(4-Methoxyphenyl)thio]benzonitrile (3k, CAS RN: N/A) replace the fluoro group with a thioether linkage.

Pharmacologically Active Derivatives

Anticancer and Antimicrobial Derivatives
  • 3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile (Table S1 in ) incorporates an oxadiazole ring, enhancing π-stacking interactions. However, the absence of fluorine reduces its metabolic stability compared to fluorinated analogs .
  • 4-{[4-({6-[(2R)-2-(2,4-Difluorophenyl)-1,1-difluoro-2-hydroxy-3-(1H-tetrazol-1-yl)propyl]-3-pyridinyl}ethynyl)phenoxy]methyl}benzonitrile () demonstrates the impact of additional fluorination and tetrazole groups on potency, albeit with increased molecular weight (MW = 495.34 g/mol) .
CNS-Targeted Compounds
  • (R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate () highlights the role of fluorine in improving blood-brain barrier penetration. The target compound’s simpler structure may lack this selectivity but offers easier synthesis .

Biological Activity

3-(4-Fluoro-3-methoxyphenyl)benzonitrile, with the molecular formula C14H10FNO, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a benzonitrile core substituted with both a fluoro and a methoxy group. The synthesis typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with a nitrile source, often employing nucleophilic aromatic substitution methods using reagents like sodium cyanide in the presence of a catalyst.

The biological activity of this compound is influenced by its structural components:

  • Fluoro Group : Enhances lipophilicity and influences receptor binding.
  • Methoxy Group : Can participate in hydrogen bonding, affecting the compound's interaction with biological targets.
  • Nitrile Group : May engage in hydrogen bonding and other interactions that contribute to biological activity.

Research Findings

Recent studies have investigated the compound's interactions with various biological targets, particularly in medicinal chemistry. Its potential applications include:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The specific activity of this compound against cancer cell lines remains to be fully elucidated but is an area of active research .
  • Antimicrobial Properties : There is evidence that similar compounds exhibit antibacterial and antifungal activities, suggesting that this compound may also possess such properties .

Case Studies

  • Antitumor Activity : A study on structurally related compounds demonstrated significant inhibition of leukemia cell lines, indicating that modifications to the benzonitrile structure can enhance anticancer efficacy. The specific effects of this compound on tumor cells are currently being investigated .
  • Antimicrobial Screening : Research has shown that compounds similar to this compound exhibit strong antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests potential for development as an antimicrobial agent .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to other similar compounds:

Compound NameStructure FeaturesNotable Activities
3-Fluoro-4-methoxybenzonitrileFluoro and methoxy groupsAnticancer, Antimicrobial
4-Fluoro-3-methoxybenzonitrileSimilar substitution patternAnticancer
3-Fluoro-4-methylbenzonitrileMethyl instead of methoxyAntimicrobial

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